molecular formula C9H12N4 B1474740 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile CAS No. 1780845-79-5

2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Cat. No. B1474740
CAS RN: 1780845-79-5
M. Wt: 176.22 g/mol
InChI Key: VWPFEFXCGKRUPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, has been reported. The process involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Scientific Research Applications

Antiproliferative Activities

The compound has been evaluated for its antiproliferative activities against a panel of different cancer cell lines, including L1210, CEM, and HeLa cells. This suggests its potential use in cancer research and therapy as an agent that can inhibit the proliferation of cancer cells .

Antifungal and Antibacterial Activities

Research indicates that derivatives of this compound have been tested for their antifungal and antibacterial activities on various strains of fungi and bacteria. This points to its possible application in developing new antimicrobial agents .

Synthesis and Chemical Diversity

The compound is part of a library of tetrasubstituted pyrazolopyridines prepared for research purposes. The synthesis process involves iodine-mediated electrophilic cyclization, indicating its role in chemical research and drug design .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a related class of compounds, have diverse biomedical applications. The analysis of substituents at various positions on the compound’s structure can lead to different synthetic methods and potential biomedical uses .

Synthetic Strategies

Comprehensive data from 2017 to 2021 on synthetic strategies for pyrazolopyridine derivatives have been summarized. This includes systematized methods for assembling the pyrazolopyridine system, which could be relevant for the compound .

properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-13-9(5-10)7-6-11-4-3-8(7)12-13/h11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPFEFXCGKRUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CNCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
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2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
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2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
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2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Reactant of Route 5
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2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile
Reactant of Route 6
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile

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